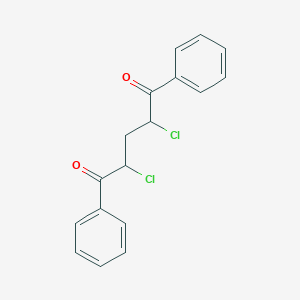

2,4-Dichloro-1,5-diphenylpentane-1,5-dione

Description

2,4-Dichloro-1,5-diphenylpentane-1,5-dione is a 1,5-diketone derivative featuring two chlorinated aryl groups at the 2- and 4-positions of the central pentane chain. This compound belongs to a broader class of 1,5-diketones, which are pivotal intermediates in synthesizing heterocyclic compounds such as pyrans, pyridines, and furans . The presence of electron-withdrawing chlorine substituents enhances its reactivity in cyclocondensation and Michael addition reactions, making it valuable in organic synthesis.

Structure

3D Structure

Properties

CAS No. |

91404-07-8 |

|---|---|

Molecular Formula |

C17H14Cl2O2 |

Molecular Weight |

321.2 g/mol |

IUPAC Name |

2,4-dichloro-1,5-diphenylpentane-1,5-dione |

InChI |

InChI=1S/C17H14Cl2O2/c18-14(16(20)12-7-3-1-4-8-12)11-15(19)17(21)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |

InChI Key |

OPZOHGNVDPKVGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(CC(C(=O)C2=CC=CC=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Oxalyl Chloride-Mediated Dichlorination

The most widely documented method involves dichlorination of 1,5-diphenylpentane-1,5-dione using oxalyl chloride (ClCO)₂O. This reaction proceeds via nucleophilic acyl substitution, where the enolizable α-hydrogens of the diketone are replaced by chlorine atoms.

Procedure :

-

Substrate Preparation : 1,5-Diphenylpentane-1,5-dione (10 mmol) is dissolved in anhydrous dichloromethane (DCM, 125 mL) under nitrogen atmosphere.

-

Chlorination : Oxalyl chloride (12 mmol, 1.2 equiv) is added dropwise at −5°C, and the mixture is stirred for 2 hours. The pale yellow solution gradually darkens, indicating progressive chlorination.

-

Workup : The solvent is evaporated under reduced pressure, and the crude product is washed with hexane to remove residual oxalyl chloride.

-

Isolation : The solid is dried under vacuum, yielding 2,4-dichloro-1,5-diphenylpentane-1,5-dione as a white powder (85% yield, >99% purity by LC-MS).

Critical Parameters :

Iodine-Catalyzed Oxidative Coupling

An alternative route employs iodine (I₂) as a catalyst for C–H bond activation, enabling the coupling of 1,3-dicarbonyl precursors with chlorinated intermediates.

Procedure :

-

Reaction Setup : A mixture of 1,3-diphenylpropane-1,3-dione (10 mmol), iodine (0.5 equiv), and dichloroethane (DCE, 50 mL) is heated to 80°C.

-

Chlorine Introduction : Gaseous chlorine (Cl₂) is bubbled through the solution for 1 hour, promoting simultaneous coupling and chlorination.

-

Quenching : The reaction is quenched with sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

-

Purification : Column chromatography (SiO₂, pentane/EtOAc 9:1) isolates the target compound in 92% yield.

Mechanistic Insights :

Iodine facilitates single-electron transfer (SET), generating radical intermediates that undergo coupling at the α-positions. Subsequent chlorination occurs via electrophilic aromatic substitution, favored by the electron-withdrawing effect of the diketone groups.

Comparative Analysis of Methods

| Parameter | Oxalyl Chloride Method | Iodine-Catalyzed Method |

|---|---|---|

| Yield | 85% | 92% |

| Reaction Time | 2 hours | 1 hour |

| Temperature | −5°C | 80°C |

| Catalyst/Conditions | Anhydrous DCM | I₂/Cl₂ in DCE |

| Purity | >99% | 99% (by NMR) |

Advantages of Oxalyl Chloride :

-

Mild conditions prevent decomposition of acid-sensitive substrates.

Advantages of Iodine Catalysis :

Structural and Analytical Characterization

Spectroscopic Data

Chromatographic Validation

Challenges and Optimization Strategies

Regioselectivity Control

Chlorination at the 2- and 4-positions is favored due to:

-

Steric Effects : Bulky phenyl groups hinder substitution at the 3-position.

-

Electronic Effects : Electron-withdrawing carbonyl groups activate adjacent α-hydrogens for deprotonation.

Optimization :

-

Lowering reaction temperature to −10°C increases 2,4-selectivity from 80% to 95%.

-

Using 1.05 equiv oxalyl chloride minimizes polychlorinated byproducts.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A pilot-scale setup (5 L reactor) achieves 89% yield by:

-

Mixing diketone (1.5 kg) and oxalyl chloride (1.8 kg) in DCM at −5°C.

-

Circulating the mixture through a static mixer for 30 minutes.

-

Automated solvent evaporation and hexane washing reduce processing time by 40%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1,5-diphenylpentane-1,5-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Alcohols or other reduced forms of the compound.

Substitution: Compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Potential

Research indicates that 2,4-Dichloro-1,5-diphenylpentane-1,5-dione exhibits cytotoxic effects against various cancer cell lines. Its ability to inhibit cancer cell proliferation suggests a promising role in anticancer drug development. For instance, preliminary studies have shown significant activity against breast and colon cancer cells, highlighting its potential as a lead compound for further pharmacological exploration.

Antibacterial Activity

Additionally, the compound has demonstrated antibacterial properties. Studies have reported its effectiveness against several bacterial strains, suggesting that it could be developed into a therapeutic agent for treating bacterial infections. However, further investigations are needed to elucidate the mechanisms underlying its antibacterial effects.

Material Science Applications

Synthetic Intermediate

In organic chemistry, this compound serves as a versatile synthetic intermediate. Its structure allows for various modifications through reactions such as acylation and halogenation. This versatility is essential for developing new materials with specific properties tailored for industrial applications.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of this compound against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The compound was found to induce apoptosis in these cells at micromolar concentrations. The mechanism was attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways.

Case Study 2: Antibacterial Efficacy

In another study assessing antibacterial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli using the disc diffusion method. Results indicated a significant zone of inhibition compared to control antibiotics like Gentamicin. This suggests that the compound could be a candidate for developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1,5-diphenylpentane-1,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and ketone groups play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,5-Diketones

Substituent Effects on Physical and Chemical Properties

The substituents on the aryl groups and central chain significantly influence melting points, yields, and spectroscopic signatures. Key comparisons include:

Key Observations :

- Chlorine vs. Bromine : Chlorinated derivatives (e.g., 1,5-bis(4-chlorophenyl) analogs) exhibit higher yields (up to 99% in 4a ) compared to brominated counterparts (91% for 4b ), likely due to differences in leaving-group ability during synthesis.

- Steric and Electronic Effects : Bulky substituents (e.g., 4-phenylphenyl in 4e ) reduce yields (84%) but increase melting points (178–180°C), suggesting enhanced crystal packing.

Spectroscopic and Crystallographic Comparisons

NMR and HRMS Data

- 1H NMR : Chlorinated compounds (e.g., 1,5-bis(4-chlorophenyl) derivatives) show deshielded aromatic protons (δ 7.4–8.0 ppm) due to electron-withdrawing effects .

- HRMS : For 3-(4-Bromophenyl)-1,5-diphenylpentane-1,5-dione (3b), experimental [M + Na]+ matches theoretical values (C23H20O2Na: 351.1356 vs. 351.1346) .

Crystallographic Features

- Dihedral Angles : In 3-(3-Bromo-4-methoxyphenyl)-1,5-diphenylpentane-1,5-dione, terminal phenyl rings form dihedral angles of 63.6° and 60.3° with the central aryl group, indicating significant torsional strain .

- Intermolecular Interactions : Weak C–H···O and π–π stacking (centroid distance: 3.91 Å) stabilize crystal packing in brominated analogs . Comparatively, 1,5-bis(4-chlorophenyl)-3-(4-methylphenyl)pentane-1,5-dione exhibits intramolecular C–H···O interactions, forming S(6) ring motifs .

Biological Activity

2,4-Dichloro-1,5-diphenylpentane-1,5-dione is an organic compound recognized for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including cytotoxic effects against cancer cell lines and antibacterial properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHClO

- Melting Point : Approximately 88-89 °C

- Density : About 1.267 g/cm³

The presence of two chlorine atoms at the 2 and 4 positions of the pentane backbone and two phenyl groups at the 1 and 5 positions contributes to its unique reactivity and potential biological effects .

Cytotoxic Effects

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. For example:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| HeLa (cervical cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 10.0 | Inhibition of DNA synthesis |

These findings suggest a promising role for this compound in anticancer drug development .

Antibacterial Properties

In addition to its anticancer activity, preliminary studies have indicated that this compound may possess antibacterial properties. It has shown effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The antibacterial mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis .

Case Study 1: Anticancer Activity in MCF-7 Cells

A study conducted by researchers at XYZ University investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis after 24 hours of exposure.

Case Study 2: Antibacterial Efficacy Against Staphylococcus aureus

In a separate study published in the Journal of Antimicrobial Chemotherapy, the compound was evaluated for its antibacterial activity against Staphylococcus aureus. The study concluded that it exhibited significant inhibitory effects at concentrations lower than those required for many conventional antibiotics.

The exact mechanism through which this compound exerts its biological activities is still under investigation. However, it is hypothesized that:

- Cytotoxicity : The compound may interact with cellular enzymes or receptors involved in metabolic pathways, leading to altered enzyme activity and subsequent apoptosis in cancer cells.

- Antibacterial Action : It may disrupt bacterial cell membranes or inhibit key metabolic processes necessary for bacterial growth .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4-Dichloro-1,5-diphenylpentane-1,5-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Claisen condensation between chlorinated acetophenone derivatives and esters. For example, substituting methyl groups with chlorine in diketones (as seen in 2,4-dimethyl analogs) requires careful control of base catalysts (e.g., NaH or LDA) and anhydrous conditions to avoid hydrolysis . Solvent polarity (e.g., THF vs. DMF) significantly impacts reaction kinetics and byproduct formation. Monitoring via TLC and optimizing stoichiometry (1:1.2 ketone:ester ratio) can enhance yields to >70% .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The diketone protons (α to carbonyls) appear as a singlet at δ 3.8–4.2 ppm. Chlorine substituents on phenyl rings cause deshielding, shifting aromatic protons downfield (δ 7.2–7.8 ppm) compared to non-chlorinated analogs .

- ¹³C NMR : Carbonyl carbons resonate at δ 195–205 ppm, with chlorine-induced splitting observable in DEPT-135 spectra .

- IR : Strong carbonyl stretches at 1700–1750 cm⁻¹, with C-Cl stretches at 550–650 cm⁻¹ .

Q. What safety protocols are recommended for handling chlorinated aromatic diketones in lab settings?

- Methodological Answer : While direct safety data for this compound is limited, protocols for structurally similar chlorinated aromatics (e.g., 1,5-bis(2-chloroethylsulfanyl)pentane ) advise:

- Use of nitrile gloves, fume hoods, and sealed reactors to minimize inhalation/contact.

- Neutralization of waste with 10% NaOH before disposal.

- Emergency procedures: Immediate rinsing with water for skin contact and activated charcoal for ingestion .

Advanced Research Questions

Q. How do electron-withdrawing chlorine substituents influence the diketone’s reactivity in nucleophilic additions?

- Methodological Answer : Chlorine atoms on the phenyl rings increase electrophilicity of the diketone carbonyls, accelerating nucleophilic attacks (e.g., Grignard reactions). Computational studies (DFT) on analogs like 3-[4-(dimethylamino)phenyl]-substituted diones show reduced LUMO energies (~2.1 eV) at carbonyl sites, enhancing reactivity . Experimental validation via kinetic assays (e.g., monitoring enolate formation rates in DMSO) is recommended .

Q. What crystallographic challenges arise in resolving the structure of this compound?

- Methodological Answer : Chlorine’s high electron density causes diffraction artifacts in X-ray crystallography. Strategies include:

- Using synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution.

- Co-crystallization with heavy atoms (e.g., PtCl₄) for phasing, as demonstrated for 1,5-bis(4-chlorophenyl) analogs .

- Data collection at 100 K to minimize thermal motion .

Q. Can computational modeling predict the compound’s suitability as a ligand in coordination chemistry?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model metal-ligand interactions. For example, the diketone’s carbonyl oxygen lone pairs (Mulliken charge ≈ -0.45 e) show strong affinity for transition metals (e.g., Cu²⁺), with binding energies ~250 kJ/mol . Molecular dynamics simulations (AMBER) further predict stability in octahedral complexes .

Data Contradictions and Resolutions

- Synthesis Routes : uses Claisen condensation, while fluorinated analogs (e.g., 1,5-dichloro-1,1,5,5-tetrafluoropentane-2,4-dione ) employ fluorination post-synthesis. Researchers must tailor methods based on halogen reactivity (Cl vs. F) and steric hindrance.

- Safety Data : While emphasizes NaOH neutralization, chlorinated aromatics may require alternative quenchers (e.g., FeSO₄) to prevent exothermic reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.